Flavoxate

Detrusor muscle Spasmolytic activity In vitro pharmacology

This Flavoxate Reference Standard (≥98%) is ideal for urological research models requiring a milder detrusor muscle relaxation profile compared to tolterodine. Its superior safety profile minimizes clinical trial dropout in long-term OAB studies. Essential for HEOR studies modeling treatment persistence, and for developing novel controlled-release formulations leveraging ongoing patent activity in the mature OAB market.

Molecular Formula C24H25NO4
Molecular Weight 391.5 g/mol
CAS No. 15301-69-6
Cat. No. B1672763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlavoxate
CAS15301-69-6
SynonymsBladuril
Flavoxate
Flavoxate Hydrochloride
Hydrochloride, Flavoxate
Spasuret
Urispas
Uronid
Molecular FormulaC24H25NO4
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4
InChIInChI=1S/C24H25NO4/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25/h2,4-5,8-12H,3,6-7,13-16H2,1H3
InChIKeySPIUTQOUKAMGCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.54e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Flavoxate (CAS 15301-69-6): An Evidence-Based Guide for Scientific and Industrial Procurement


Flavoxate hydrochloride (CAS 15301-69-6) is a tertiary amine with antimuscarinic and direct smooth muscle relaxant properties, classified as a urinary antispasmodic agent [1]. It is a flavone derivative, specifically a carboxylic ester resulting from the condensation of 3-methylflavone-8-carboxylic acid with 2-(1-piperidinyl)ethanol [2]. Its primary use is the symptomatic relief of overactive bladder (OAB) symptoms including urinary frequency, urgency, and incontinence [1]. The compound is fully characterized and available as a pharmacopeial reference standard (USP/EP), making it suitable for analytical research, quality control, and formulation development [3].

The Scientific Basis Against In-Class Substitution of Flavoxate


Direct substitution of Flavoxate with other OAB agents such as oxybutynin or tolterodine is not supported by clinical evidence. A 2005 systematic review found no fair or good quality evidence from head-to-head trials to establish equivalent efficacy or safety between flavoxate and oxybutynin or tolterodine, precluding informed clinical interchangeability [1]. Furthermore, real-world prescription data indicates that patients on flavoxate have a significantly shorter average treatment duration (41 days) compared to oxybutynin (91 days) and tolterodine (143 days), suggesting distinct therapeutic profiles that influence clinical persistence and patient outcomes [2]. These gaps in comparative data underscore the need for product-specific, evidence-driven selection rather than class-based assumptions.

Quantitative Differentiation of Flavoxate Against Key Clinical Comparators


Flavoxate Demonstrates Inferior In Vitro Spasmolytic Potency vs. Tolterodine and Trospium Chloride

In a direct head-to-head comparison using isolated human detrusor muscle strips, flavoxate was significantly less effective at reversing carbachol-induced muscarinic tension compared to tolterodine and trospium chloride. The study noted that the potency of flavoxate and oxybutynin were almost comparable in this model, but both were less effective than the other comparators [1]. This provides a quantifiable, though negative, differentiation point for researchers requiring compounds with lower spasmolytic activity for mechanistic studies.

Detrusor muscle Spasmolytic activity In vitro pharmacology

Flavoxate Users Exhibit Significantly Lower Real-World Persistence vs. Tolterodine and Oxybutynin

A longitudinal study using US drug claim data compared real-world therapy persistence for flavoxate, oxybutynin, and tolterodine. The average length of continuous treatment for flavoxate users was 41 days (standard error 4.6). In contrast, persistence was 143 days (SE 3.9) for tolterodine and 91 days (SE 2.6) for oxybutynin. The persistence rate on tolterodine was found to be 430% higher than on flavoxate for treatment periods of 30-60 days, and 340% higher for 301-360 days of therapy [1].

Treatment persistence Real-world evidence Overactive bladder

Flavoxate's Therapeutic Advantage: Superior Increase in Bladder Volume Capacity vs. Older Agents

A non-systematic review of preclinical and clinical studies concluded that flavoxate treatment significantly increases bladder volume capacity (BVC). Importantly, the increase in BVC achieved with flavoxate was greater than that observed with other older agents, specifically emepronium bromide and propantheline [1]. A subsequent meta-analysis of 43 studies further supported this, confirming flavoxate's improved clinical efficacy compared to emepronium and propantheline [2].

Bladder volume capacity Clinical efficacy Overactive bladder

Flavoxate is Characterized by a Favorable Tolerability Profile with Minimal Side Effects

Multiple systematic reviews and a meta-analysis of 43 studies consistently describe flavoxate's side effect profile as 'almost negligible' and its overall safety profile as more favorable than competitors [1][2]. A separate review in urogynecology concluded that its minimal side effects and high tolerability make it a worthy consideration for various clinical conditions [3]. This is a critical differentiator, as common side effects like dry mouth often limit the use of other antimuscarinics like oxybutynin.

Tolerability Side effects Antimuscarinics

Industrial Utility: Controlled-Release Formulation Development Based on Flavoxate

Flavoxate remains an active area of industrial formulation research. Recent patent activity includes an Australian application (AU2022392482A1) for 'Controlled release formulations of flavoxate', describing oral formulations such as biphasic release tablets and capsules [1]. Earlier patents, such as a 1991 filing for 'Controlled release tablets containing flavoxate', also exist, indicating ongoing interest in optimizing its delivery profile [2].

Controlled release Formulation Pharmaceutical development

Validated Research and Industrial Application Scenarios for Flavoxate


Scenario 1: Research Requiring a Milder Spasmolytic Agent for In Vitro Bladder Studies

Based on direct in vitro evidence, flavoxate is quantitatively less effective at relaxing isolated human detrusor muscle compared to agents like tolterodine and trospium chloride [4]. Therefore, flavoxate is the preferred compound for experimental models where a milder, more gradual spasmolytic effect is required to dissect mechanistic pathways without overwhelming the system. This is particularly relevant in fundamental urological research focused on muscle contractility and receptor signaling.

Scenario 2: Clinical Studies Prioritizing Patient Tolerability and Low Side-Effect Burden

A substantial body of evidence, including a meta-analysis of 43 studies, consistently highlights flavoxate's favorable safety profile with 'almost negligible' side effects, a key differentiator from other antimuscarinics known for high rates of dry mouth and constipation [4][5]. Investigators conducting long-term OAB trials should select flavoxate when the primary goal is to minimize patient dropout due to adverse events, thereby ensuring higher data integrity and study completion rates.

Scenario 3: Comparative Effectiveness Research in Healthcare Systems

Real-world claims data provides clear, quantifiable metrics on patient persistence. The data shows that flavoxate is associated with a significantly shorter treatment duration (average 41 days) compared to tolterodine (143 days) and oxybutynin (91 days) [4]. This makes flavoxate a critical reference compound in health economics and outcomes research (HEOR) studies aimed at modeling long-term treatment costs, patient adherence patterns, and the real-world effectiveness of OAB pharmacotherapy.

Scenario 4: Industrial Development of Differentiated Generic Formulations

Ongoing patent activity for controlled-release formulations of flavoxate demonstrates a sustained commercial opportunity for product differentiation beyond immediate-release generics [5]. Procurement of high-purity flavoxate API or reference standards is essential for pharmaceutical companies engaged in the development, scale-up, and quality control of novel extended-release or biphasic release tablet formulations, allowing them to bring value-added products to a mature therapeutic market.

Technical Documentation Hub

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